molecular formula C15H23N3OS B1405594 N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea CAS No. 1427460-42-1

N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea

Cat. No.: B1405594
CAS No.: 1427460-42-1
M. Wt: 293.4 g/mol
InChI Key: IPNXUVDSNWJIOT-UHFFFAOYSA-N
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Description

N,N-Diethyl-N’-(4-morpholin-4-ylphenyl)thiourea: is an organic compound with the molecular formula C15H23N3OS It is a thiourea derivative characterized by the presence of a morpholine ring attached to a phenyl group, which is further substituted with diethyl groups on the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-N’-(4-morpholin-4-ylphenyl)thiourea typically involves the reaction of N,N-diethylthiourea with 4-(chloromethyl)morpholine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods: In an industrial setting, the production of N,N-Diethyl-N’-(4-morpholin-4-ylphenyl)thiourea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-N’-(4-morpholin-4-ylphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert solvent.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides or sulfones

    Reduction: Corresponding amines

    Substitution: Halogenated derivatives of the phenyl group

Scientific Research Applications

N,N-Diethyl-N’-(4-morpholin-4-ylphenyl)thiourea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-Diethyl-N’-(4-morpholin-4-ylphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    N,N-Diethylthiourea: Lacks the morpholine and phenyl groups, making it less complex.

    N,N-Diethyl-N’-(4-methylphenyl)thiourea: Similar structure but with a methyl group instead of a morpholine ring.

    N,N-Diethyl-N’-(4-piperidinylphenyl)thiourea: Contains a piperidine ring instead of a morpholine ring.

Uniqueness: N,N-Diethyl-N’-(4-morpholin-4-ylphenyl)thiourea is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea is a thiourea derivative that has garnered attention in recent years due to its potential biological activities. Thiourea compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

This compound can be synthesized through a reaction involving diethylamine and 4-morpholinophenyl isothiocyanate. The compound's structure features a thiourea moiety, which is crucial for its biological activity.

Anticancer Activity

Research indicates that thiourea derivatives exhibit significant anticancer properties. This compound has been evaluated against various cancer cell lines, demonstrating promising results:

  • Cell Lines Tested : The compound was tested on human solid tumor cells including SK-MEL, SK-OV-3, BT-549, and KB.
  • Cytotoxicity : While most derivatives showed low cytotoxicity at concentrations up to 25 µg/mL, some derivatives exhibited IC50 values ranging from 11.0 to 25.0 µg/mL against specific cell lines, indicating potential for further development as anticancer agents .

Antimicrobial Activity

Thiourea derivatives have also shown efficacy against microbial pathogens. In particular:

  • Inhibition of Fungal Growth : Studies have indicated that certain thiourea derivatives can inhibit the growth of fungi such as Phomopsis obscurans and P. viticola. For instance, compounds with similar structures have demonstrated up to 100% growth inhibition at concentrations of 30 μM .

Anti-inflammatory Activity

The anti-inflammatory potential of thiourea compounds has been explored in various studies:

  • Mechanism of Action : Some derivatives were found to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, with certain compounds showing stronger efficacy than traditional anti-inflammatory drugs like dexamethasone .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for this compound and related thiourea derivatives:

Activity Type IC50/Effectiveness Remarks
Anticancer11.0 - 25.0 µg/mLEffective against multiple cancer cell lines
Antifungal100% inhibition at 30 µMEffective against P. obscurans and P. viticola
Anti-inflammatoryStronger than dexamethasoneSignificant inhibition of IL-6 and TNF-α

Case Studies

  • Anticancer Efficacy : A study demonstrated that a related thiourea derivative had an IC50 value of approximately 7 µM against breast cancer cells (MCF-7), indicating a strong potential for development into therapeutic agents targeting cancer .
  • Microbial Inhibition : Another study highlighted the effectiveness of thiourea derivatives in inhibiting fungal pathogens, suggesting that structural modifications could enhance their antimicrobial properties .

Properties

IUPAC Name

1,1-diethyl-3-(4-morpholin-4-ylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3OS/c1-3-17(4-2)15(20)16-13-5-7-14(8-6-13)18-9-11-19-12-10-18/h5-8H,3-4,9-12H2,1-2H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNXUVDSNWJIOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)NC1=CC=C(C=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601222413
Record name Thiourea, N,N-diethyl-N′-[4-(4-morpholinyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601222413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427460-42-1
Record name Thiourea, N,N-diethyl-N′-[4-(4-morpholinyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427460-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiourea, N,N-diethyl-N′-[4-(4-morpholinyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601222413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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